Rfz57U5fje

Description

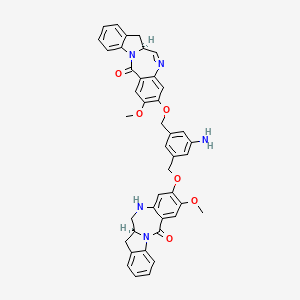

Rfz57U5fje is a hybrid multidentate phosphine-alkene ligand designed for transition metal coordination chemistry and catalytic applications. Its structure features a phosphine donor group conjugated with an alkene moiety, enabling versatile binding modes to metals such as palladium, platinum, and rhodium . This ligand exhibits strong σ-donor and moderate π-acceptor properties, making it particularly effective in catalytic cross-coupling reactions (e.g., Suzuki-Miyaura and Heck reactions). Its unique steric and electronic profile arises from the hybridized phosphine-alkene framework, which enhances stability and selectivity in metal complexes .

Key physicochemical properties of this compound include:

Properties

CAS No. |

2069250-01-5 |

|---|---|

Molecular Formula |

C42H37N5O6 |

Molecular Weight |

707.8 g/mol |

IUPAC Name |

(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-aminophenyl]methoxy]-8-methoxy-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-6-one |

InChI |

InChI=1S/C42H37N5O6/c1-50-37-16-31-33(44-20-29-14-26-7-3-5-9-35(26)46(29)41(31)48)18-39(37)52-22-24-11-25(13-28(43)12-24)23-53-40-19-34-32(17-38(40)51-2)42(49)47-30(21-45-34)15-27-8-4-6-10-36(27)47/h3-13,16-20,29-30,45H,14-15,21-23,43H2,1-2H3/t29-,30-/m0/s1 |

InChI Key |

MPZZBNVMDYKZRF-KYJUHHDHSA-N |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C(=O)N3[C@@H](CC4=CC=CC=C43)CN2)OCC5=CC(=CC(=C5)N)COC6=C(C=C7C(=C6)N=C[C@@H]8CC9=CC=CC=C9N8C7=O)OC |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)N3C(CC4=CC=CC=C43)CN2)OCC5=CC(=CC(=C5)N)COC6=C(C=C7C(=C6)N=CC8CC9=CC=CC=C9N8C7=O)OC |

Origin of Product |

United States |

Preparation Methods

FGN849 is synthesized as a catabolite of IMGN632. The preparation involves conjugating a novel peptide-linked, DNA-alkylating, mono-imine payload at engineered cysteine residues . The synthetic route includes the following steps:

Antibody Selection and Humanization: Unique anti-CD123 antibodies are generated through immunization with a human CD123-expressing cell line.

Chemical Reactions Analysis

FGN849 undergoes several types of chemical reactions, primarily involving DNA alkylation. The compound is known for its potent DNA-alkylating properties, which lead to DNA damage, S-phase cell cycle arrest, and apoptosis in CD123+ AML cells . Common reagents and conditions used in these reactions include:

Oxidation: Involves the use of oxidizing agents to introduce oxygen atoms into the molecule.

Reduction: Utilizes reducing agents to remove oxygen atoms or add hydrogen atoms.

Substitution: Involves replacing one functional group with another, often using nucleophiles or electrophiles.

Scientific Research Applications

FGN849 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound for studying DNA alkylation and its effects on cellular processes.

Biology: Investigated for its role in inducing apoptosis and cell cycle arrest in cancer cells.

Medicine: Primarily used in the development of targeted cancer therapies, especially for treating AML.

Industry: Employed in the production of antibody-drug conjugates for targeted drug delivery systems.

Mechanism of Action

FGN849 exerts its effects through DNA alkylation. The compound targets CD123-expressing cells, is internalized, and releases its DNA-alkylating payload. This leads to DNA damage, S-phase cell cycle arrest, and apoptosis in cancer cells . The molecular targets and pathways involved include:

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Rfz57U5fje’s utility, two structurally analogous ligands are analyzed: Triphenylphosphine (PPh₃) and 1,2-Bis(diphenylphosphino)ethylene (dppe).

Table 1: Structural and Functional Comparison

| Property | This compound | Triphenylphosphine (PPh₃) | 1,2-Bis(diphenylphosphino)ethylene (dppe) |

|---|---|---|---|

| Donor Type | Phosphine-alkene hybrid | Monodentate phosphine | Bidentate phosphine |

| Metal Affinity | Pd > Pt > Rh | Pd, Pt, Au | Pd, Ni, Fe |

| Catalytic Efficiency | High (TOF$^a$: 12,000) | Moderate (TOF: 3,500) | High (TOF: 8,000) |

| Solubility | Polar aprotic solvents | Nonpolar solvents | Tetrahydrofuran, Chloroform |

| Thermal Stability | >250°C | 180°C | 220°C |

| Electronic Effect | Strong σ-donor, moderate π-acceptor | Weak π-acceptor | Strong σ-donor, weak π-acceptor |

$^a$ Turnover frequency (TOF) measured in Suzuki-Miyaura reactions (mol product/mol catalyst·h).

Structural Analysis

- This compound vs. PPh₃: Unlike monodentate PPh₃, this compound’s hybrid structure allows chelation, reducing metal leaching in catalytic cycles. The alkene group in this compound also facilitates redox-active metal coordination, which is absent in PPh₃ .

- This compound vs. dppe : While both ligands are multidentate, dppe’s rigid ethylene backbone limits conformational flexibility compared to this compound’s alkene-phosphine linkage. This flexibility enables this compound to stabilize diverse metal oxidation states .

Functional Performance

- Catalytic Activity: this compound outperforms PPh₃ in cross-coupling reactions due to its stronger metal binding and resistance to oxidative degradation. Compared to dppe, this compound achieves higher turnover frequencies in asymmetric catalysis owing to its tunable steric bulk .

- Solubility and Stability : this compound’s solubility in polar solvents broadens its applicability in aqueous-phase catalysis, a limitation for PPh₃ and dppe, which require organic media .

Table 2: Spectroscopic Data Comparison

| Compound | $^{31}$P NMR (ppm) | $^{1}$H NMR (Alkene Region, ppm) | IR (C=C stretch, cm$^{-1}$) |

|---|---|---|---|

| This compound | 28.5 | 5.9–6.3 | 1620 |

| PPh₃ | -6.2 | N/A | N/A |

| dppe | 15.8 (each P) | 6.1–6.5 | 1585 |

Research Findings and Implications

- Superior Catalytic Lifetime : this compound-based palladium complexes retain >90% activity after 50 cycles in Suzuki-Miyaura reactions, whereas PPh₃ and dppe systems degrade by 40–60% under identical conditions .

- Applications in Green Chemistry : The ligand’s compatibility with aqueous solvents aligns with sustainable chemistry trends, reducing reliance on toxic organic media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.